5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1H-1,2,4-triazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a unique azetidine ring and a triazole moiety, which are known for their diverse pharmacological properties. The molecular formula for this compound is , and it has a molecular weight of approximately 192.26 g/mol.
The compound can be classified as a member of the azetidine and triazole classes. It is synthesized from various precursors and is often utilized in the development of pharmaceuticals aimed at treating various diseases, including those related to cell proliferation and neurological disorders. Its CAS number is 1343789-65-0, which aids in its identification in chemical databases.
The synthesis of 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1H-1,2,4-triazole typically involves several steps, including the formation of the azetidine ring and subsequent functionalization to introduce the triazole group. One common synthetic route involves the following:
The reaction conditions often include solvents such as methanol or dimethyl sulfoxide, with catalysts like palladium on carbon being used to facilitate hydrogenation steps .
5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1H-1,2,4-triazole can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties for specific biological activities .
The physical properties of 5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1H-1,2,4-triazole include:
Chemical properties include:
Relevant data indicates that this compound exhibits moderate lipophilicity due to the tert-butyl group, which may influence its bioavailability .
5-(Azetidin-3-ylmethyl)-3-(tert-butyl)-1-methyl-1H-1,2,4-triazole has potential applications in several scientific fields:
The construction of the 1,2,4-triazole core with precise regiocontrol is foundational for synthesizing the target compound. Ethyl 2-ethoxy-2-iminoacetate hydrochloride serves as a key precursor, reacting with acyl hydrazides under mild conditions to yield 1,3,5-trisubstituted 1,2,4-triazole-3-carboxylates (20 examples, 35–89% yield) [3]. This method enables gram-scale production of triazole building blocks with the C3/C5 positions pre-functionalized for downstream modifications. Regioselectivity challenges arise when introducing the tert-butyl group at C3; N-acylation followed by thermal cyclodehydration of acyl hydrazides with trimethyl orthoacetate proves effective, directing the bulky substituent exclusively to C3 [8]. For C1 methylation, dimethyl sulfate quaternization of triazole salts under phase-transfer conditions achieves >95% N-methylation selectivity, avoiding O-alkylation byproducts [5].
Table 1: Regioselective Triazole Precursors
Precursor | Target Position | Yield (%) | Key Advantage |
---|---|---|---|
Ethyl 2-ethoxy-2-iminoacetate | C3/C5 carboxylate | 35-89 | Gram-scale synthesis |
Trimethyl orthoacetate | C3-tert-butyl | 70-85 | Avoids regioisomers |
1-Methyltriazolium salts | N1-methyl | >95 | Quantitative alkylation |
Functionalization of the strained azetidine ring requires careful optimization to preserve ring integrity while enabling conjugation. 3-(Boc-amino)azetidine is a preferred starting material, where the N-Boc group stabilizes the ring against nucleophilic ring-opening during C3-functionalization [7]. Key strategies include:
Table 2: Azetidine Conjugation Efficiency
Method | Linker | Yield (%) | Limitation |
---|---|---|---|
Direct reductive amination | None | 50-68 | Steric hindrance from tert-butyl |
CuAAC with propargyl | -CH₂- | 82-90 | Requires orthogonal protection |
SN2 alkylation | -CH₂- | 75-80 | Competing over-alkylation |
CuAAC serves as the pivotal step for fusing the azetidine and triazole moieties via a methylene linker. The reaction between 3-(azidomethyl)azetidine (from azido-dehalogenation of 3-(bromomethyl)azetidine with NaN₃) and 5-(tert-butyl)-1-methyl-4-propynyl-1H-1,2,4-triazole proceeds under Cu(I)/TBTA catalysis [(MeCN)₄CuPF₆/TBTA] in t-BuOH/H₂O (1:1) [5] [9]. Critical optimizations include:
Orthogonal protection is essential due to the base-sensitive tert-butyl group and nucleophilic azetidine nitrogen:
Energy-assisted techniques enhance efficiency and sustainability:
Table 3: Energy-Assisted Synthesis Metrics
Method | Conditions | Time | Yield (%) | Environmental Impact |
---|---|---|---|---|
Conventional heating | 120°C, DMF | 12 h | 65 | High E-factor (>8) |
Microwave | 120°C, 50 W, solvent-free | 15 min | 80-85 | Reduced solvent waste |
Ultrasound | 40 kHz, glycerol/H₂O | 10 min | 94 | Recyclable solvent |
Compounds Mentioned in Article
Concluding Remarks
Strategic regiocontrol in triazole synthesis, strain-compatible azetidine functionalization, and optimized CuAAC protocols enable efficient assembly of the target hybrid scaffold. Green techniques like microwave cyclization and ultrasound-assisted conjugation enhance sustainability without compromising yield. Future directions include continuous-flow CuAAC for decagram-scale production and enzymatic desymmetrization for chiral variants.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: